![molecular formula C10H7ClN2O B5532047 3-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5532047.png)
3-(2-chlorophenyl)-2-cyanoacrylamide
Overview
Description
Synthesis Analysis
- The synthesis of similar cyanoacrylate compounds involves various chemical reactions. For example, a study synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibiting herbicidal activities, indicating the importance of the 3-position of acrylate for high activity (Wang et al., 2004).
Molecular Structure Analysis
- The molecular structure of related cyanoacrylates was determined using NMR spectroscopy and X-ray diffraction, as in the case of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (Kariuki et al., 2022).
Chemical Reactions and Properties
- Compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exhibit specific chemical behaviors, such as the formation of bifurcated hydrogen bonds, highlighting the reactivity of the cyanoacrylate group (Johnson et al., 2006).
Physical Properties Analysis
- The physical properties of similar compounds have been investigated through various methods. For instance, the study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide used X-ray diffractions along with DFT calculations to explore its physical characteristics (Demir et al., 2016).
Chemical Properties Analysis
- Research on the chemical properties of related compounds, such as (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate, provides insights into their molecular interactions and stability (Zhang et al., 2009).
Scientific Research Applications
Herbicidal Activities
3-(2-Chlorophenyl)-2-cyanoacrylamide and its derivatives have been explored for their herbicidal properties. A study by Wang et al. (2004) found that certain 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group, which is structurally similar to 3-(2-chlorophenyl)-2-cyanoacrylamide, exhibit significant herbicidal activities, suggesting a potential application in agriculture as novel herbicides (Wang et al., 2004).
Insecticidal Properties
Another application of this compound is in the field of insecticides. Abdel-Raheem et al. (2021) synthesized a compound similar to 3-(2-chlorophenyl)-2-cyanoacrylamide, which showed higher insecticidal activity compared to a reference insecticide, suggesting its potential as an effective insecticidal agent (Abdel-Raheem et al., 2021).
Application in Material Science
In the field of material science, Hong et al. (2009) investigated the use of acrylamide derivatives in creating antibacterial cotton fabrics. They successfully grafted polyacrylamide on cotton fabrics, which were then treated to exhibit antibacterial properties, indicating a potential application in the development of functional textiles (Hong et al., 2009).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives on copper corrosion inhibition, finding that these compounds were effective in reducing corrosion, suggesting an application in materials protection and maintenance (Abu-Rayyan et al., 2022).
Pharmaceutical Applications
Despite the restriction on drug-related information, it is worth noting that acrylamide derivatives have been studied in pharmaceutical contexts, such as in the development of new drug compounds and in understanding the biochemistry and safety of acrylamide (Friedman, 2003) (Friedman, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHILGRDFLIYQW-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-cyanoprop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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